[2-(3-aminophenyl)-1H-benzimidazol-5-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-aminophenyl)-1H-benzimidazol-5-ylmethanone is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their broad range of biological activities and are often used in medicinal chemistry for the development of new drugs. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-(3-aminophenyl)-1H-benzimidazol-5-ylmethanone typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method includes the reaction of o-phenylenediamine with benzoyl chloride under acidic conditions to form the benzimidazole ring. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(3-aminophenyl)-1H-benzimidazol-5-ylmethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction may produce amine derivatives.
Scientific Research Applications
2-(3-aminophenyl)-1H-benzimidazol-5-ylmethanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an antimicrobial agent, showing activity against various bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(3-aminophenyl)-1H-benzimidazol-5-ylmethanone involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins in bacteria and fungi, leading to cell death. In anticancer research, the compound may interfere with cell division and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the type of cells or organisms being studied.
Comparison with Similar Compounds
2-(3-aminophenyl)-1H-benzimidazol-5-ylmethanone can be compared with other benzimidazole derivatives, such as:
2-Aminobenzophenone: Similar in structure but lacks the benzimidazole ring, making it less versatile in biological applications.
Benzimidazole: The parent compound of the class, known for its broad range of biological activities but with simpler structure.
2-(4-benzoylphenoxy)-1H-benzimidazole: A derivative with additional functional groups, offering different chemical and biological properties.
The uniqueness of 2-(3-aminophenyl)-1H-benzimidazol-5-ylmethanone lies in its specific combination of functional groups, which provides a balance of chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Properties
CAS No. |
296791-22-5 |
---|---|
Molecular Formula |
C20H15N3O |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
[2-(3-aminophenyl)-3H-benzimidazol-5-yl]-phenylmethanone |
InChI |
InChI=1S/C20H15N3O/c21-16-8-4-7-15(11-16)20-22-17-10-9-14(12-18(17)23-20)19(24)13-5-2-1-3-6-13/h1-12H,21H2,(H,22,23) |
InChI Key |
RRVMMIGOODBROK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)C4=CC(=CC=C4)N |
solubility |
20.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.